molecular formula C28H30NO4+ B1237024 Dimethyl-(3-phenoxypropyl)-phenylammonium 3-hydroxy-2-naphthalenecarboxylic acid

Dimethyl-(3-phenoxypropyl)-phenylammonium 3-hydroxy-2-naphthalenecarboxylic acid

Cat. No. B1237024
M. Wt: 444.5 g/mol
InChI Key: KPJWDDFIHYNHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl-(3-phenoxypropyl)-phenylammonium 3-hydroxy-2-naphthalenecarboxylic acid is a naphthoic acid.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

Dimethyl-(3-phenoxypropyl)-phenylammonium 3-hydroxy-2-naphthalenecarboxylic acid has been a topic of interest in the synthesis of various pharmaceutical intermediates and compounds. For example, a study focused on the synthesis of a pharmaceutical intermediate, P methoxyphenyl) 7 methoxy 1 hydroxy 3 naphthalenecarbonylic acid, from anisole and anisole acid. The compound was synthesized through a series of reactions including Friedal Crafts reaction, Condensation with diethyl succinate, dehydration, Friedal Crafts cyclization, and hydrolysis under the catalytic presence of quaternary ammonium salt, showcasing a yield of 41.9% and a purity of 99.7% (Yu Ma, 2000).

Chemosensors and Supramolecular Assemblies

The compound and its derivatives have shown potential in the development of chemosensors. A study illustrated the synthesis of 4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (HDDP), which was synthesized to act as an off–on type fluorescent chemosensor for selective and sensitive detection of Al3+ ions (A. Asiri et al., 2018). Similarly, compounds related to 2-hydroxy-3-naphthoic acid have been involved in forming supramolecular assemblies through strong hydrogen bonds and weak interactions like C–H⋯π, demonstrating their potential in molecular complexation and material sciences (Y. Pang et al., 2015).

Antibacterial and Cytotoxic Activities

Derivatives of this compound have also been studied for their antibacterial and cytotoxic activities. One such study synthesized benzopyranoxanthone analogues related to 3-hydroxy-2-naphthalenecarboxylic acid. These analogues were tested for their cytotoxic activities against L1210 murine leukemia cells, showing significant potency and highlighting their potential in anticancer research (J. Bongui et al., 2005).

Synthesis and Characterization of Derivatives

The compound and its derivatives have been extensively used in the synthesis and characterization of various other chemical compounds. Studies have detailed the synthesis and characterization of compounds like 5-(4-hydroxy-3-methoxy-phenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester and its naphthalene derivative, showcasing their structural stability through intermolecular interactions like O–H…N, C–H…O, and C–H…π (H. Nagarajaiah & N. Begum, 2015).

Fluorescent Probes for Medical Diagnosis

Furthermore, derivatives of this compound have been explored for their applications in medical diagnosis. A study synthesized a fluorescent probe for β-amyloids, crucial for the molecular diagnosis of Alzheimer’s disease. The synthesized compound, 4-(2-{[6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-yl] (methyl)amino} ethoxy)-4-oxobutanoic acid, demonstrated high binding affinities towards Aβ(1–40) aggregates, offering a promising avenue for Alzheimer’s disease diagnostics (Huan-bao Fa et al., 2015).

properties

Product Name

Dimethyl-(3-phenoxypropyl)-phenylammonium 3-hydroxy-2-naphthalenecarboxylic acid

Molecular Formula

C28H30NO4+

Molecular Weight

444.5 g/mol

IUPAC Name

dimethyl-(3-phenoxypropyl)-phenylazanium;3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C17H22NO.C11H8O3/c1-18(2,16-10-5-3-6-11-16)14-9-15-19-17-12-7-4-8-13-17;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h3-8,10-13H,9,14-15H2,1-2H3;1-6,12H,(H,13,14)/q+1;

InChI Key

KPJWDDFIHYNHBB-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCCOC1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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